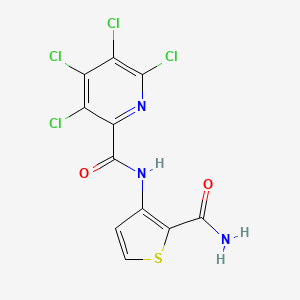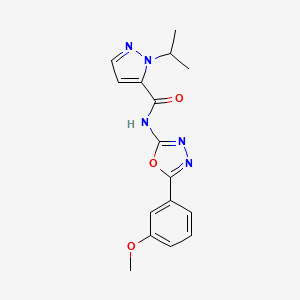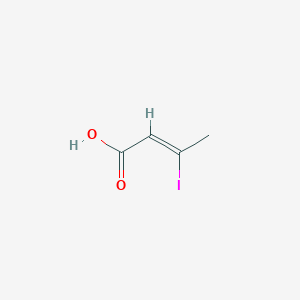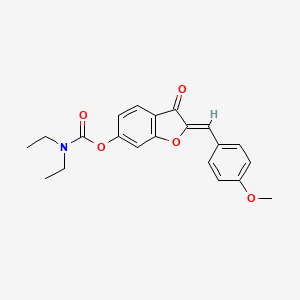
5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Material Science
Compounds with complex structures including pyrrole, isoxazole, and thiophene units have been explored for their potential in material science, particularly in the development of electrochromic devices and polymer synthesis. For instance, the electrochemical and electrochromic properties of polymers derived from monomers containing carbazole, EDOT (ethylenedioxythiophene), and thiophene units have been studied. These polymers exhibit multi-electrochromic properties, showing promise for applications in electrochromic devices due to their fast switching times, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Applications in Chemical Synthesis
In chemical synthesis, the reactivity of compounds containing isoxazole and pyrrole units towards various reagents opens pathways for the synthesis of a wide range of heterocyclic compounds. For example, reactions involving isoxazoles and pyrroles with hydroxylamine or Grignard reagents lead to the synthesis of novel compounds with potential applications in pharmaceuticals and organic materials (Sobenina et al., 2005). Similarly, metalation and electrophilic quenching techniques have been applied to isoxazole derivatives for the preparation of 5-thioalkylisoxazoles, showcasing a method for functionalizing these compounds for further synthetic applications (Balasubramaniam et al., 1990).
Applications in Pharmaceutical Research
While direct applications in pharmaceutical research for the specific compound "5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" are not highlighted in the available literature, structurally similar compounds have been investigated for their biological activities. Compounds incorporating pyrrole and isoxazole units often undergo pharmacological screenings for activities such as antimicrobial, antitubercular, and anti-inflammatory properties. For instance, synthesis and in silico studies of pyrrole derivatives have aimed at identifying novel antitubercular agents, utilizing structure-activity relationships to guide the development of potential therapeutic agents (Joshi et al., 2015).
properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-3-9-28-15-7-4-6-14(12-15)19-18(20(25)16-8-5-10-30-16)21(26)22(27)24(19)17-11-13(2)29-23-17/h3-8,10-12,19,26H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJYHKRFZNECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2679810.png)


![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)


![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
